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Abstract

Anhalamine, a naturally occurring tetrahydroisoquinoline alkaloid isolated from the peyote
cactus (Lophophora williamsii), represents a molecule of significant interest within the field of
neuropharmacology. Structurally related to the classic psychedelic mescaline, anhalamine's
distinct pharmacological profile, primarily as a potent inverse agonist of the serotonin 5-HT7
receptor, distinguishes it as a subject worthy of in-depth investigation. This technical guide
provides a comprehensive overview of the historical context of anhalamine's discovery, its
physicochemical properties, and the current state of research into its pharmacological effects.
Detailed experimental protocols for its isolation and synthesis, where available, are presented,
alongside a summary of its known interactions with cellular signaling pathways. This document
aims to serve as a foundational resource for researchers and drug development professionals
exploring the therapeutic potential of anhalamine and related compounds.

Historical Context and Discovery

The discovery of anhalamine is intrinsically linked to the broader scientific exploration of the
psychoactive constituents of the peyote cactus in the late 19th and early 20th centuries. While
the exact date and individual credited with the first isolation and characterization of anhalamine
are not definitively documented in readily available literature, its identification emerged from the
pioneering work of chemists and pharmacologists who sought to understand the chemical
basis of peyote's effects.
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The German pharmacologist Arthur Heffter is a central figure in this narrative. In the late 1890s,
Heffter conducted systematic studies on the alkaloids of peyote, successfully isolating and
identifying several key compounds, including mescaline, anhalonidine, and lophophorine.[1][2]
Given that anhalamine is a major alkaloid in Lophophora williamsii, it is highly probable that it
was isolated and characterized during this period of intense investigation into the cactus's
chemical composition.[1] The early research on peyote alkaloids laid the groundwork for
understanding the structure and activity of a new class of neurologically active compounds.

Physicochemical Properties

Anhalamine is a tetrahydroisoquinoline alkaloid with the chemical formula C11H1sNOs and a
molar mass of 209.24 g/mol . A summary of its key physicochemical properties is presented in
Table 1.

Property Value Reference
Chemical Formula C11H1s5NOs

Molar Mass 209.24 g/mol

Appearance Crystalline solid

6,7-dimethoxy-1,2,3,4-

tetrahydroisoquinolin-8-ol

IUPAC Name

CAS Number 497-40-5

Table 1: Physicochemical Properties of Anhalamine

Pharmacology

The primary pharmacological target of anhalamine identified to date is the serotonin 5-HT7
receptor, where it acts as a potent inverse agonist. The 5-HT7 receptor is a G-protein coupled
receptor (GPCR) predominantly found in the central nervous system, including regions like the
thalamus, hypothalamus, and hippocampus. Its modulation is implicated in a range of
physiological processes, including thermoregulation, circadian rhythms, learning, and memory.

Mechanism of Action at the 5-HT7 Receptor
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As an inverse agonist, anhalamine not only blocks the action of the endogenous ligand
serotonin but also reduces the basal, constitutive activity of the 5-HT7 receptor. This action is
mediated through the Gs alpha subunit of the associated G-protein. Inhibition of the 5-HT7
receptor by an inverse agonist like anhalamine leads to a decrease in the activity of adenylyl
cyclase, resulting in reduced intracellular levels of cyclic adenosine monophosphate (CAMP).
This, in turn, downregulates the activity of Protein Kinase A (PKA) and its downstream signaling
cascades.

Quantitative Pharmacological Data

At present, specific quantitative data on the binding affinity (Ki) and functional potency (EC50 or
IC50) of anhalamine at the 5-HT7 receptor are not widely available in the public domain.
Further research is required to precisely quantify its interaction with this and other potential
molecular targets.

Experimental Protocols

Detailed, step-by-step experimental protocols for the isolation of anhalamine from natural
sources and its complete chemical synthesis are not extensively documented in readily
accessible scientific literature. However, general methodologies for the extraction of alkaloids
from plant material and the synthesis of tetrahydroisoquinolines can be adapted for this
purpose.

General Alkaloid Extraction from Lophophora williamsii

A general procedure for extracting alkaloids from peyote would involve the following conceptual
steps:

Chromatographic Separation

Dried and Powdered Maceration or Soxhlet Extraction Acid-Base Extraction to (e, Column Chromatography, HPLC)
Lophophora williamsii Plant Material with a suitable solvent (e.g., Methanol) separate alkaloids from neutral compounds 'g"m isolate individuaigalll:al{;ids

Click to download full resolution via product page

General workflow for alkaloid extraction.

Conceptual Approach to Chemical Synthesis
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The chemical synthesis of tetrahydroisoquinolines like anhalamine can be conceptually
approached through established organic chemistry reactions. A common strategy is the
Bischler-Napieralski reaction followed by reduction.

Signaling Pathways

The interaction of anhalamine with the 5-HT7 receptor modulates a key intracellular signaling
pathway. As an inverse agonist, it attenuates the Gs-protein-mediated cascade.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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